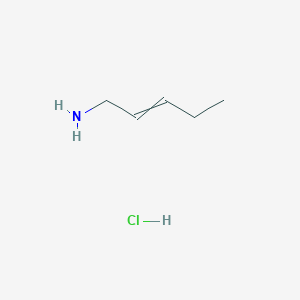
Pent-2-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-en-1-amine hydrochloride is an organic compound with the molecular formula C₅H₁₂ClN. It is a hydrochloride salt of pent-2-en-1-amine, characterized by its crystalline powder form and a melting point of approximately 134-135°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-en-1-amine hydrochloride can be synthesized through the reaction of pent-2-en-1-amine with hydrochloric acid. The process involves dissolving pent-2-en-1-amine in a suitable solvent, such as diethyl ether, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pent-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Pent-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of pent-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-amine hydrochloride: Similar in structure but contains a triple bond.
Pent-3-en-2-amine hydrochloride: Similar but with a different position of the double bond.
But-2-en-1-amine hydrochloride: A shorter chain analogue with similar reactivity
Uniqueness
Pent-2-en-1-amine hydrochloride is unique due to its specific double bond position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
pent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H |
InChI Key |
ODZXZXQJYLANMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















